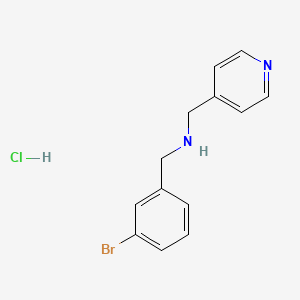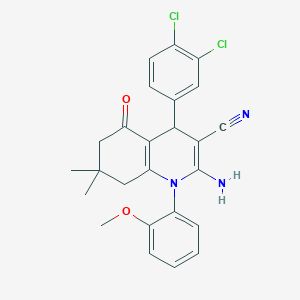![molecular formula C20H28ClNO B4176883 N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride](/img/structure/B4176883.png)
N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride
Overview
Description
N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride, also known as ADB-A, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. ADB-A belongs to the class of adamantanamines, which are known for their unique structural features and diverse biological activities.
Mechanism of Action
The mechanism of action of N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride involves its interaction with the sigma-1 receptor. It has been found to act as a positive allosteric modulator of the sigma-1 receptor, which means that it enhances the receptor's activity without directly binding to its active site. This modulation of the sigma-1 receptor has been found to have various effects on cellular processes, including the regulation of calcium signaling and the modulation of ion channel activity.
Biochemical and Physiological Effects
N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride can modulate the activity of ion channels such as the voltage-gated potassium channel, which may have implications for the treatment of epilepsy. N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride has also been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders such as neurodegenerative diseases and cancer.
Advantages and Limitations for Lab Experiments
N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride has several advantages for lab experiments. It has high purity and stability, which makes it suitable for use in various assays and experiments. It also has a well-defined mechanism of action, which makes it a useful tool for studying the sigma-1 receptor and its role in cellular processes. However, one limitation of N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride. One potential direction is the development of N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride in neurological disorders and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride and its effects on cellular processes. Overall, N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride has the potential to be a valuable tool for scientific research and may have implications for the development of new therapies for various diseases.
Scientific Research Applications
N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride has been found to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
N-[(2-prop-2-enoxyphenyl)methyl]adamantan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO.ClH/c1-2-7-22-19-6-4-3-5-18(19)14-21-20-11-15-8-16(12-20)10-17(9-15)13-20;/h2-6,15-17,21H,1,7-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWPUUXYWULWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-prop-2-enoxyphenyl)methyl]adamantan-1-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4176809.png)
![2-cyclohexyl-N-(4-methyl-1-phthalazinyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B4176816.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide](/img/structure/B4176822.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4176834.png)




![5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4176881.png)
![N-(3-methylphenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4176892.png)

![3-chloro-N-isopropyl-4-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B4176899.png)
![2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4176910.png)
![N-(2,4-dimethylphenyl)-2-(4-{[(4-ethoxyphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4176913.png)